Cas no 107153-52-6 (4-(2,4-dimethoxyphenyl)butan-1-ol)
4-(2,4-dimethoxyphenyl)butan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,4-dimethoxyphenyl)butan-1-ol
- Benzenebutanol, 2,4-dimethoxy-
- 4-(2,4-dimethoxy-phenyl)-butan-1-ol
- 4-(2,4-Dimethoxyphenyl)-butan-1-ol
- SureCN4862695
- CTK0D6584
- ACMC-20mavk
- Benzenebutanol, 2,4-dimethoxy-; 4-(2,4-dimethoxy-phenyl)-butan-1-ol; 4-(2,4-Dimethoxyphenyl)-butan-1-ol; SureCN4862695; CTK0D6584; ACMC-20mavk;
- DTXSID00626522
- SCHEMBL4862695
- NVWFUOVOPMFJSX-UHFFFAOYSA-N
- AB92947
- 2,4-Dimethoxy-benzenebutanol
- 107153-52-6
-
- MDL: MFCD14530100
- Inchi: 1S/C12H18O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9,13H,3-5,8H2,1-2H3
- InChI Key: NVWFUOVOPMFJSX-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1CCCCO)OC
Computed Properties
- Exact Mass: 210.12564
- Monoisotopic Mass: 210.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.69
4-(2,4-dimethoxyphenyl)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580445-250mg |
4-(2,4-Dimethoxyphenyl)butan-1-ol |
107153-52-6 | 98% | 250mg |
¥3294.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580445-500mg |
4-(2,4-Dimethoxyphenyl)butan-1-ol |
107153-52-6 | 98% | 500mg |
¥5066.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580445-1g |
4-(2,4-Dimethoxyphenyl)butan-1-ol |
107153-52-6 | 98% | 1g |
¥7525.00 | 2024-08-09 | |
| Advanced ChemBlocks | P42753-1G |
2,4-Dimethoxy-benzenebutanol |
107153-52-6 | 95% | 1g |
$825 | 2024-05-21 |
4-(2,4-dimethoxyphenyl)butan-1-ol Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 4-(2,4-dimethoxyphenyl)butan-1-ol
4-(2,4-Dimethoxyphenyl)Butan-1-ol: A Comprehensive Overview
4-(2,4-Dimethoxyphenyl)Butan-1-ol, also known by its CAS number CAS No. 107153-52-6, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound has garnered attention due to its unique chemical properties and potential for use in drug development and material science.
The structure of 4-(2,4-Dimethoxyphenyl)Butan-1-ol consists of a butanol chain attached to a dimethoxy-substituted phenyl group. This combination imparts the molecule with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. The dimethoxy groups on the phenyl ring contribute to increased solubility in organic solvents and enhance the compound's stability under various conditions.
Recent studies have highlighted the potential of 4-(2,4-Dimethoxyphenyl)Butan-1-ol in the development of novel drugs targeting specific biological pathways. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. These findings underscore the importance of this compound in advancing therapeutic interventions.
In terms of synthesis, 4-(2,4-Dimethoxyphenyl)Butan-1-ol can be prepared through various methods, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the desired purity and scale of production. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly syntheses of this compound.
The application of CAS No. 107153-52-6 extends beyond pharmaceuticals into agrochemicals, where it serves as an intermediate in the production of pesticides and herbicides. Its ability to interact with biological systems makes it a valuable asset in developing eco-friendly agricultural solutions.
Moreover, 4-(2,4-Dimethoxyphenyl)Butan-1-ol has shown promise in material science as a building block for advanced polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors.
In conclusion, CAS No. 107153-52-6, or 4-(2,4-Dimethoxyphenyl)Butan-1-ol, is a multifaceted compound with extensive applications across diverse industries. Ongoing research continues to uncover new potentials for this compound, solidifying its role as an essential component in modern chemistry.
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